3'-Carboethoxy-2,2-dimethylpropiophenone
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Description
3’-Carboethoxy-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.3 and appears as a yellow oil .
Molecular Structure Analysis
The InChI code for 3’-Carboethoxy-2,2-dimethylpropiophenone is1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a density of 1.041g/cm3 . It has a boiling point of 338.7ºC at 760 mmHg . The flash point is 146.9ºC . The exact mass is 234.12600 and the LogP value is 3.09210 .Scientific Research Applications
Reactivity and Synthesis
A study by Pedersen and Pedersen (2020) developed a method for introducing dimethylphenylsilyl at the 4-position in carbohydrates, starting from cellulose, to create glycosyl donors with enhanced reactivity and selectivity, illustrating the compound's utility in complex synthetic pathways (Martin Jæger Pedersen & C. Pedersen, 2020).
Materials Science Applications
Fukuhara et al. (2004) developed new thermosetting poly(phenylene ether)s by oxidative coupling copolymerization, demonstrating the compound's role in creating materials with high thermal stability and desirable electrical properties (Toshiaki Fukuhara et al., 2004).
Antioxidant and Radical Scavenging Activities
Gülçin and Daştan (2007) synthesized phenol derivatives to examine their antioxidant capacity and radical scavenging activity, showcasing the compound's potential in developing new antioxidants (I. Gülçin & A. Daştan, 2007).
Environmental and Biological Studies
Viggor et al. (2002) explored the biodegradation of dimethylphenols by bacteria, demonstrating the compound's relevance in environmental science and bioremediation efforts (S. Viggor et al., 2002).
Catalysis and Polymerization
Ling et al. (2001) reported on the ring-opening polymerization of dimethyltrimethylene carbonate using rare earth tris(phenolate) complexes, indicating the compound's effectiveness in catalysis and polymer science (Jun Ling et al., 2001).
properties
IUPAC Name |
ethyl 3-(2,2-dimethylpropanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNUGYOFSASOOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642467 |
Source
|
Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-2,2-dimethylpropiophenone | |
CAS RN |
898766-18-2 |
Source
|
Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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